2,5-Difluorobenzoyl chloride
Overview
Description
2,5-Difluorobenzoyl chloride is an organic compound with the chemical formula C7H3ClF2O. It is a colorless to light yellow liquid with a pungent, irritating odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzoyl chloride can be synthesized through several methods:
Chlorination of 2,5-Difluorobenzoic Acid: This method involves the reaction of 2,5-difluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
Chlorination of 2,5-Difluorobenzaldehyde: Another method involves the chlorination of 2,5-difluorobenzaldehyde using phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) as chlorinating agents.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,5-difluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,5-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) are commonly used.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases like sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2,5-Difluorobenzoic acid and hydrochloric acid.
Reduction: 2,5-Difluorobenzyl alcohol.
Scientific Research Applications
2,5-Difluorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-difluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2,5-Difluorobenzoyl chloride can be compared with other similar compounds, such as:
2,4-Difluorobenzoyl Chloride: Similar in structure but differs in the position of the fluorine atoms, affecting its reactivity and applications.
3,5-Difluorobenzoyl Chloride: Another isomer with different fluorine atom positions, leading to variations in chemical behavior and uses.
4-Fluorobenzoyl Chloride: Contains only one fluorine atom, resulting in different reactivity and applications.
Uniqueness: The unique positioning of the fluorine atoms in this compound imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
2,5-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUKKDFNWXXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189274 | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35730-09-7 | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35730-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIFLUOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NDW4XJ5SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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